molecular formula C9H10N2O4 B13976645 2-Ethoxy-6-nitrobenzamide CAS No. 64431-78-3

2-Ethoxy-6-nitrobenzamide

Katalognummer: B13976645
CAS-Nummer: 64431-78-3
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: JEEDYZUMGLMYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-6-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethoxy group at the second position and a nitro group at the sixth position on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-nitrobenzamide typically involves the nitration of 2-ethoxybenzamide. The nitration process introduces a nitro group into the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-6-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Ethoxy-6-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing agent and reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-6-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxybenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzamide: Lacks the ethoxy group, which affects its solubility and reactivity.

    2-Methoxy-6-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.

Uniqueness

2-Ethoxy-6-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

64431-78-3

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

2-ethoxy-6-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-2-15-7-5-3-4-6(11(13)14)8(7)9(10)12/h3-5H,2H2,1H3,(H2,10,12)

InChI-Schlüssel

JEEDYZUMGLMYRZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.